Methyl 3-(bromomethyl)-2-cyanobenzoate
Description
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Properties
IUPAC Name |
methyl 3-(bromomethyl)-2-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSUMZSNMHFTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In the context of Suzuki-Miyaura cross-coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction, organoboron reagents are used. These reagents are relatively stable, readily prepared, and generally environmentally benign .
The bromomethyl group in “Methyl 3-(bromomethyl)-2-cyanobenzoate” could potentially react with organoboron reagents in a Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds .
Biological Activity
Methyl 3-(bromomethyl)-2-cyanobenzoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and other pharmacological effects, supported by recent research findings and data tables.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula :
- SMILES :
COC(=O)C1=C(C(=CC=C1)Br)C#N - InChI :
InChI=1S/C9H6BrNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoate compounds have shown effectiveness against various microbial strains. A comparative analysis of several related compounds demonstrated their antibacterial and antifungal activities, with some exhibiting potent effects against resistant strains.
| Compound | Antibacterial Activity (MIC in µg/mL) | Antifungal Activity (MIC in µg/mL) |
|---|---|---|
| Compound A | 12.5 | 15.0 |
| Compound B | 25.0 | 20.0 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available but is under investigation.
Antiviral Activity
The antiviral potential of this compound has been explored in the context of its structural analogs. Research indicates that modifications to the aromatic side chains can enhance activity against viral replication. For example, compounds with halogen substitutions have demonstrated increased efficacy against hepatitis B virus (HBV), with effective concentrations (EC50) ranging from 2.3 to 4.7 µM in vitro.
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the compound may interact with specific cellular pathways involved in inflammation and cell signaling, similar to other benzoate derivatives which modulate cytokine production and inhibit viral replication.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of benzoate derivatives found that those with bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts. The study highlighted the importance of substituent positioning on the aromatic ring for antimicrobial activity.
- Antiviral Screening : In a screening assay against HBV, compounds structurally related to this compound showed promising results, particularly those with bulky side chains that improved binding affinity to viral proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
